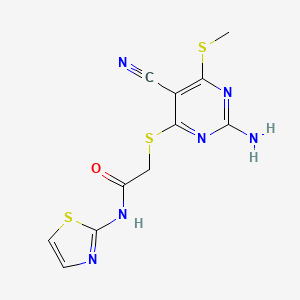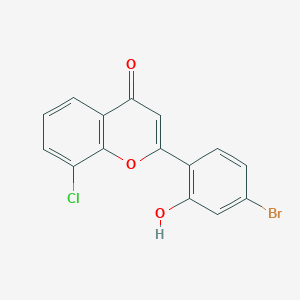
2-(4-bromo-2-hydroxyphenyl)-8-chloro-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromo-2-hydroxyphenyl)-8-chloro-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of bromine, chlorine, and hydroxyl functional groups attached to a chromen-4-one core structure. Chromen-4-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-hydroxyphenyl)-8-chloro-4H-chromen-4-one typically involves the condensation of 4-bromo-2-hydroxybenzaldehyde with 8-chloro-4H-chromen-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further improve the sustainability of the industrial production methods .
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2-hydroxyphenyl)-8-chloro-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carbonyl group in the chromen-4-one core can be reduced to form a hydroxyl group.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed under mild conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base to facilitate the substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(4-bromo-2-oxophenyl)-8-chloro-4H-chromen-4-one.
Reduction: Formation of 2-(4-bromo-2-hydroxyphenyl)-8-chloro-4H-chroman-4-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-hydroxyphenyl)-8-chloro-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound binds to the active site of enzymes such as α-glucosidase and α-amylase, inhibiting their activity and thereby reducing the breakdown of carbohydrates into glucose.
Antioxidant Activity: The hydroxyl group in the compound can scavenge free radicals, reducing oxidative stress and preventing cellular damage.
Anticancer Activity: The compound induces apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
2-(4-bromo-2-hydroxyphenyl)-8-chloro-4H-chromen-4-one can be compared with other similar compounds, such as:
4-bromo-2-hydroxybenzaldehyde: Shares the bromine and hydroxyl functional groups but lacks the chromen-4-one core.
8-chloro-4H-chromen-4-one: Contains the chromen-4-one core and chlorine atom but lacks the bromine and hydroxyl functional groups.
2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[1,5]thiazepines: Similar in structure but contains a benzo[1,5]thiazepine ring instead of the chromen-4-one core.
The uniqueness of this compound lies in its specific combination of functional groups and the chromen-4-one core, which contributes to its diverse biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C15H8BrClO3 |
|---|---|
Molecular Weight |
351.58 g/mol |
IUPAC Name |
2-(4-bromo-2-hydroxyphenyl)-8-chlorochromen-4-one |
InChI |
InChI=1S/C15H8BrClO3/c16-8-4-5-9(12(18)6-8)14-7-13(19)10-2-1-3-11(17)15(10)20-14/h1-7,18H |
InChI Key |
QGGKMADTHDMDMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)OC(=CC2=O)C3=C(C=C(C=C3)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Bromo-4-[(4-methoxyphenyl)methoxy]pyridine](/img/structure/B13934302.png)
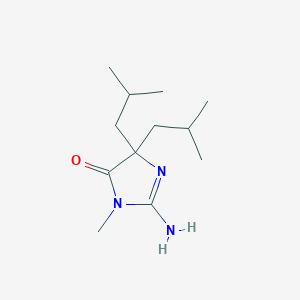
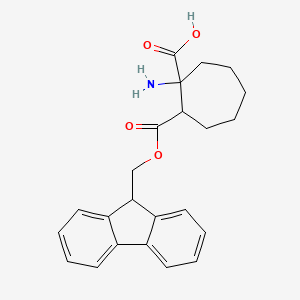
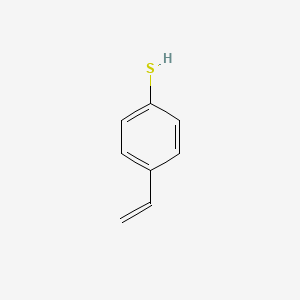
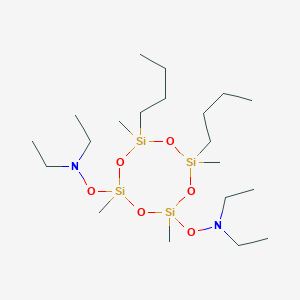
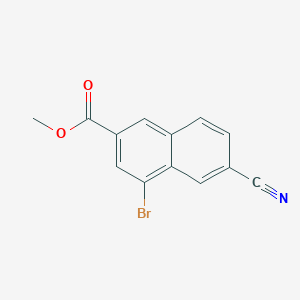
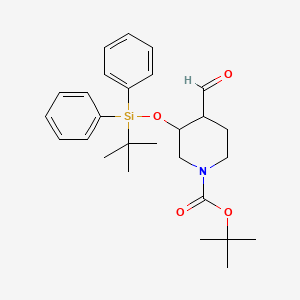
![3,5-Dibromo-2-[3-(furan-2-yl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13934359.png)
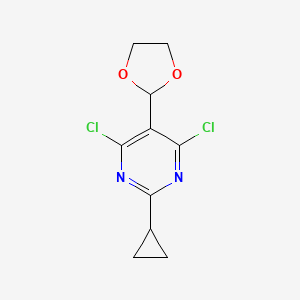
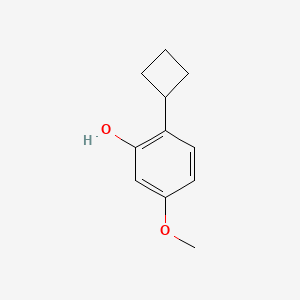
![5-Piperidin-4-yl-7-trifluoromethyl-imidazo[1,2-a]-pyrimidine](/img/structure/B13934365.png)
![1H-[1]benzofuro[3,2-f]indole-2,3-dione](/img/structure/B13934368.png)
